

An In-depth Technical Guide to BVT-2733 Hydrochloride

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Compound of Interest

Compound Name: BVT-2733 hydrochloride

Cat. No.: B1663171

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental data related to **BVT-2733 hydrochloride**, a selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). The information is intended to support research and development efforts in the fields of metabolic disease, inflammation, and related therapeutic areas.

Chemical Structure and Properties

BVT-2733 is a non-steroidal, small molecule inhibitor of 11 β -HSD1.^[1] The hydrochloride salt, **BVT-2733 hydrochloride**, is often used in research settings.

Chemical Identifiers:

Identifier	Value
IUPAC Name	3-chloro-2-methyl-N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide[2]
Synonyms	BVT 2733, BVT2733, BVT.2733[2][3]
CAS Number (BVT-2733)	376640-41-4[2]
CAS Number (BVT-2733 HCl)	376641-65-5[4]
Chemical Formula (BVT-2733)	C17H21ClN4O3S2[2]
Chemical Formula (BVT-2733 HCl)	C17H22Cl2N4O3S2[4]
Molecular Weight (BVT-2733)	428.95 g/mol [2]
Molecular Weight (BVT-2733 HCl)	465.42 g/mol [4]
SMILES	CN1CCN(C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=C(C)C=CC=C3Cl)CC1[2]
InChI Key	YDPRNGAPPNPYQQ-UHFFFAOYSA-N[2]

Physical Properties:

Property	Value
Appearance	Solid Powder[3]
Solubility	Soluble in DMSO, not in water[3]
Purity	≥98%[3]

Mechanism of Action and Biological Activity

BVT-2733 is a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in specific tissues.[5] By inhibiting 11 β -HSD1, BVT-2733 reduces local glucocorticoid concentrations, leading to a variety of therapeutic effects.

The biological activities of BVT-2733 include:

- Anti-obesity effects: BVT-2733 has been shown to attenuate obesity and cause rapid weight loss in diet-induced obese mice.[\[6\]](#)[\[7\]](#)
- Anti-inflammatory effects: The compound exhibits anti-inflammatory properties, partly through the inhibition of the NF- κ B and NLRP1 inflammasome signaling pathways.[\[2\]](#)[\[3\]](#) It has been shown to ameliorate inflammation in various models, including collagen-induced arthritis.[\[8\]](#)
- Metabolic regulation: BVT-2733 improves glucose tolerance and insulin sensitivity.[\[6\]](#)[\[7\]](#)
- Protection of osteoblasts: It protects osteoblasts from dysfunction induced by endogenous glucocorticoids.[\[2\]](#)[\[5\]](#)

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of BVT-2733.

Table 1: In Vitro Potency

Target	Species	IC50	Reference
11 β -HSD1	Mouse	96 nM	[1] [4]
11 β -HSD1	Human	3341 nM	[1] [4]

Table 2: In Vivo Efficacy in Diet-Induced Obese Mice

Parameter	Treatment	Dosage	Duration	Outcome	Reference
Body Weight	BVT-2733	100 mg/kg (orally)	4 weeks	Significant decrease	[6] [7]
Glucose Tolerance	BVT-2733	100 mg/kg (orally)	4 weeks	Improved	[6] [7]
Insulin Levels	BVT-2733	100 mg/kg (orally)	4 weeks	Improved	[6] [7]
Adipose Tissue Macrophage Infiltration	BVT-2733	100 mg/kg (orally)	4 weeks	Decreased	[6] [7]
Hepatic Steatosis	BVT-2733	50 mg/kg/day (IP injection)	30 days	Attenuated	[9]

Table 3: Effects on Gene and Protein Expression

Cell Type	Stimulus	Treatment	Concentration	Effect	Reference
J774A.1 Macrophages	Palmitate (PA) or LPS	BVT-2733	25-100 μ M	Attenuated mRNA levels of MCP-1 and IL-6	[7]
3T3-L1 Preadipocytes	Palmitate (PA) or LPS	BVT-2733	50-100 μ M	Attenuated mRNA levels of MCP-1 and IL-6	[10]
THP-1 Cells	LPS	BVT-2733	100 μ M	Decreased mRNA expression of IL-1 β , IL-6, IL-8, IL-10, COX-2	[8]
Differentiated 3T3-L1 Adipocytes	Palmitate (PA)	BVT-2733	100 μ M	Reduced MCP-1 expression	[3]

Experimental Protocols

Diet-Induced Obesity Mouse Model

Objective: To evaluate the in vivo efficacy of BVT-2733 on obesity and metabolic parameters.

Methodology:

- C57BL/6J mice are fed a high-fat diet (HFD) for 24 weeks to induce obesity.[\[7\]](#)
- A control group is fed a normal chow diet.[\[7\]](#)
- After the induction period, HFD-fed mice are orally administered BVT-2733 (e.g., 100 mg/kg) or a vehicle control daily for 4 weeks.[\[7\]](#)

- Body weight, glucose tolerance (via intraperitoneal glucose tolerance test), and plasma insulin levels are monitored throughout the study.^[7]
- At the end of the treatment period, adipose tissue is collected for analysis of macrophage infiltration and gene expression.^[7]

In Vitro Macrophage Inflammation Assay

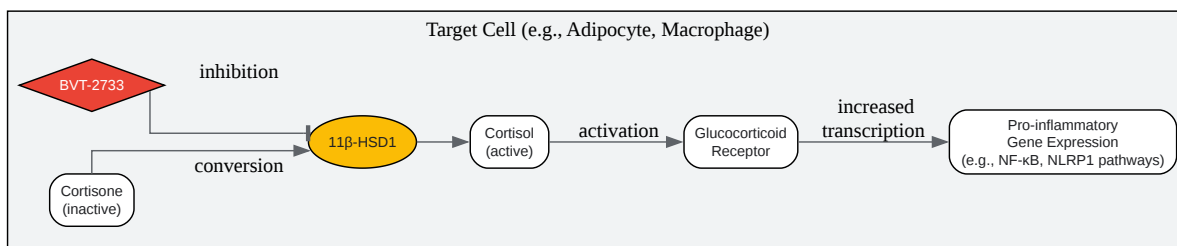
Objective: To assess the anti-inflammatory effects of BVT-2733 on cultured macrophages.

Methodology:

- Murine macrophage cell line J774A.1 is cultured under standard conditions.^[7]
- Cells are stimulated with an inflammatory agent such as palmitate (PA) or lipopolysaccharide (LPS) to induce an inflammatory response.^[7]
- Concurrently with the inflammatory stimulus, cells are treated with varying concentrations of BVT-2733 (e.g., 25-100 μ M) for 24 hours.^[7]
- Following treatment, cell culture supernatants are collected to measure the protein levels of inflammatory cytokines (e.g., MCP-1, IL-6) by ELISA.^[3]
- Cells are harvested for RNA extraction and subsequent analysis of inflammatory gene expression (e.g., MCP-1, IL-6, TNF- α) by real-time RT-PCR.^[7]

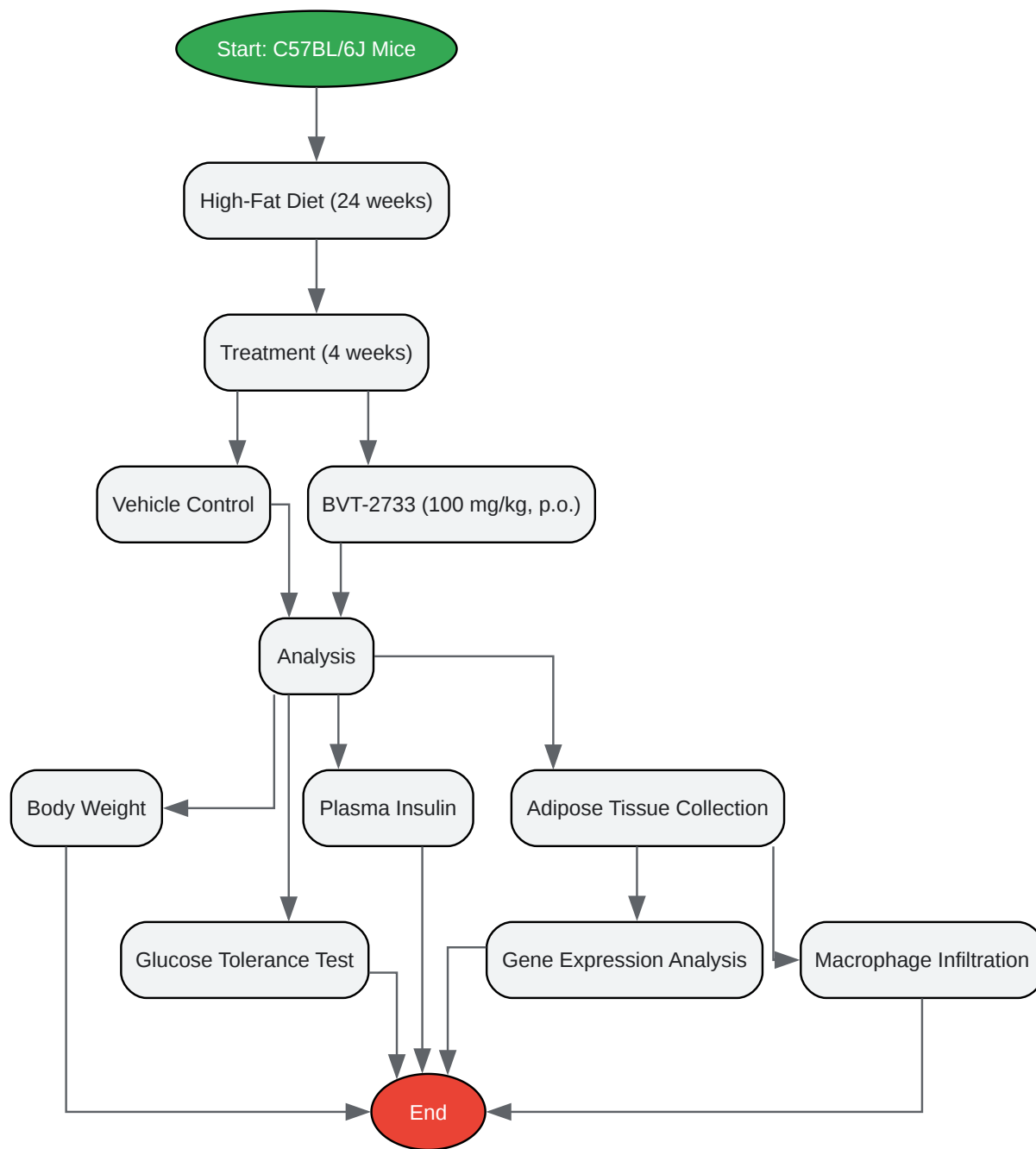
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to BVT-2733.



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Caption: Mechanism of action of BVT-2733 in inhibiting 11β-HSD1.



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Caption: Experimental workflow for in vivo studies of BVT-2733.

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